4-[4-Oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoic acid
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Overview
Description
4-[4-Oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoic acid is a complex organic compound featuring a thiazolidine ring fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazolidine ring through a cyclization reaction involving a thiol and an amine. The benzoic acid moiety is then introduced via a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as green chemistry, nano-catalysis, and multicomponent reactions are often employed to enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-Oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiazolidine ring or the benzoic acid moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-[4-Oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-Oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents.
Benzoic acid derivatives: Compounds with benzoic acid moieties but different functional groups attached.
Uniqueness
4-[4-Oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoic acid is unique due to its specific combination of the thiazolidine ring and benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c20-16-12-23-17(14-6-8-15(9-7-14)18(21)22)19(16)11-10-13-4-2-1-3-5-13/h1-9,17H,10-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRERUEHSZCRKIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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